Sulfamoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158265. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

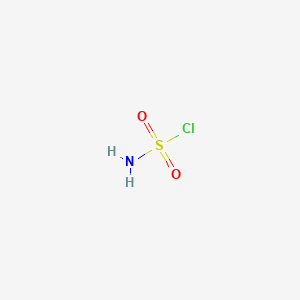

Structure

3D Structure

Properties

IUPAC Name |

sulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH2NO2S/c1-5(2,3)4/h(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHVHSLSRLSVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228396 | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-42-9 | |

| Record name | Chlorosulfamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorosulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MMZ8TWQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of sulfamoyl chloride

An In-depth Technical Guide to the Synthesis and Characterization of Sulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of this compound (ClH₂NO₂S), a pivotal reagent in organic chemistry and medicinal drug development. This document provides detailed experimental protocols, summarizes quantitative data in structured tables, and illustrates key processes with diagrams to support researchers in their work with this versatile compound.

The synthesis of this compound and its derivatives is crucial for the subsequent creation of a vast array of chemical entities. The most common methods prioritize safety, yield, and versatility.

Synthesis from Chlorosulfonyl Isocyanate and Formic Acid

The most prevalent and efficient method for preparing this compound involves the reaction of chlorosulfonyl isocyanate (CSI) with a proton source like formic acid.[1] This method is favored for its high yield and enhanced safety profile compared to direct hydrolysis with water, which can be dangerously exothermic.[1] The reaction with formic acid proceeds gently, producing this compound, carbon dioxide, and carbon monoxide.[1][2] For industrial applications, catalysts such as N,N-dimethylformamide can be used to prevent thermal accumulation, further improving safety.[1]

Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[2]

-

Introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol) into a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Slowly add formic acid (7.54 mL, 200 mmol) to the flask.

-

Add toluene (60 mL) to the reaction mixture.

-

Stir the resulting mixture for 10 hours at 23°C.

-

Following the reaction, remove the solvent under reduced pressure to yield the final product as a crystalline solid (23 g, quantitative yield). The product can often be used without further purification.[1][2]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Chlorosulfonyl Isocyanate | 200 mmol | [1][2] |

| Formic Acid | 200 mmol | [1][2] |

| Solvent | ||

| Toluene | 60 mL | [1][2] |

| Reaction Conditions | ||

| Temperature | 23°C | [1][2] |

| Time | 10 hours | [1][2] |

| Atmosphere | Inert | [1][2] |

| Product & Yield | ||

| This compound | 23 g | [2] |

| Yield | Quantitative | [2] |

Synthesis Workflow Diagram

References

Sulfamoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Sulfamoyl chloride (H₂NSO₂Cl) is a highly reactive and versatile chemical reagent of significant interest to researchers, scientists, and professionals in drug development. Its utility as a precursor to the widely important sulfonamide functional group makes it a cornerstone in the synthesis of a vast array of pharmaceutical agents. The sulfamoyl moiety is a critical pharmacophore found in numerous approved drugs, including antibacterials, diuretics, anticonvulsants, and antiretrovirals. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and essential safety and handling information.

Physical and Chemical Properties

This compound is a colorless to off-white crystalline solid or a colorless to yellowish liquid with a pungent odor.[1][2] It is sensitive to moisture and should be handled under an inert atmosphere.[1]

Tabulated Physical Properties

| Property | Value | References |

| Molecular Formula | ClH₂NO₂S | [2] |

| Molecular Weight | 115.54 g/mol | [2] |

| Melting Point | 40-41 °C | [2] |

| Boiling Point | 100-105 °C at 4 Torr | [2] |

| Density | 1.787 g/cm³ | [2][3] |

| Appearance | Off-white solid | [2] |

| Solubility | Slightly soluble in Chloroform and DMSO. Moderately soluble in water, with which it reacts. Soluble in ethanol, acetone, and dichloromethane. | [1][2] |

| Stability | Hygroscopic and moisture-sensitive. Stable under recommended storage temperatures and pressures. | [2][4] |

Spectroscopic Data

The characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5]

| Spectroscopic Technique | Data | References |

| Infrared (IR) Spectroscopy | Sulfonyl chlorides exhibit strong, characteristic absorption bands:- Asymmetric S=O stretching: 1410-1370 cm⁻¹- Symmetric S=O stretching: 1204-1166 cm⁻¹ | [5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While detailed experimental spectral data for this compound is not readily available in public domains, a ¹H NMR spectrum is commercially available. The protons of the amino group are expected to produce a signal in the ¹H NMR spectrum. | [5] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrometry fragmentation pattern is predicted based on the behavior of related sulfonyl chlorides. The molecular ion peak ([M]⁺) at m/z 115/117 is expected to be of low abundance. Key fragments include:- m/z 99/101 : [SO₂Cl]⁺ (often the base peak)- m/z 80 : [H₂NSO]⁺- m/z 64 : [SO₂]⁺- m/z 48 : [SO]⁺- m/z 35/37 : [Cl]⁺ | [6] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the reaction of chlorosulfonyl isocyanate (CSI) with formic acid.[5] This method is favored for its high yield and improved safety profile compared to direct hydrolysis with water.[5]

Experimental Protocol: Synthesis from Chlorosulfonyl Isocyanate and Formic Acid

Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[5]

Materials:

-

Chlorosulfonyl isocyanate (CSI)

-

Formic acid

-

Toluene, anhydrous

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol) into the flask.[5]

-

Establish an inert atmosphere.

-

Slowly add formic acid (7.54 mL, 200 mmol) to the flask via the dropping funnel.[5]

-

Add anhydrous toluene (60 mL) to the reaction mixture.[5]

-

Stir the resulting mixture for 10 hours at 23 °C.[5]

-

After the reaction is complete, remove the solvent under reduced pressure to yield this compound as a crystalline solid.[5] The product is often of sufficient purity to be used in subsequent steps without further purification.[7]

Quantitative Data for Synthesis:

| Reagent/Product | Amount | Moles | Reference |

| Chlorosulfonyl Isocyanate | 17.4 mL | 200 mmol | [5] |

| Formic Acid | 7.54 mL | 200 mmol | [5] |

| Toluene (Solvent) | 60 mL | - | [5] |

| This compound | 23 g | ~200 mmol | [7] |

| Yield | Quantitative | - | [7] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The high reactivity of the sulfonyl chloride unit makes this compound a valuable intermediate in organic synthesis.[2] It readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfamate esters, respectively.[5]

Synthesis of Unsymmetrical Sulfonamides

A primary application of this compound and its N-substituted derivatives is the synthesis of unsymmetrical sulfonamides, which are important scaffolds in drug discovery.[6]

General Reaction: The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[6]

Experimental Protocol: Synthesis of an Unsymmetrical Sulfonamide

This protocol describes the reaction of an N,N-disubstituted this compound with a primary or secondary amine.

Materials:

-

N,N-disubstituted this compound

-

Primary or secondary amine

-

Triethylamine or Pyridine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent.

-

Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

General Reaction Diagram for Sulfonamide Synthesis

Caption: General reaction for sulfonamide synthesis.

Safety, Handling, and Storage

This compound is a hazardous and corrosive substance that requires careful handling.[2][8]

Hazard Identification

-

Harmful if swallowed, inhaled, or in contact with skin.[8]

-

Causes severe skin burns and eye damage .[8]

-

Corrosive to metals.[8]

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate PPE, including:

-

Chemical-resistant gloves.

-

Tightly fitting safety goggles and a face shield.[3]

-

A lab coat or chemical-resistant suit.

-

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.[4]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[4][8]

Storage

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3][4]

-

Long-term storage at -20°C is recommended.[4]

-

Protect from moisture as it is hygroscopic.[2]

First Aid Measures

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Safety Precautions Logical Diagram

Caption: Key safety considerations for this compound.

Conclusion

This compound is an indispensable reagent in modern organic synthesis, particularly for the construction of sulfonamide-containing molecules with significant therapeutic potential. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this versatile and reactive compound.

References

- 1. This compound(7778-42-9) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 7778-42-9 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. CID 157444585 | Cl2H4N2O4S2 | CID 157444585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Reactivity of Sulfamoyl Chloride with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of sulfamoyl chloride with primary and secondary amines, a cornerstone reaction in the synthesis of sulfamides. Sulfamides are a critical pharmacophore found in a wide array of therapeutic agents, making this reaction essential for drug discovery and development.[1][2] This document details the core principles of the reaction, experimental methodologies, quantitative data, and visual representations of the underlying chemical processes.

Core Principles of Reactivity

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The reaction of this compound (H₂NSO₂Cl) or its N-substituted derivatives (R₂NSO₂Cl) with primary or secondary amines proceeds through a nucleophilic substitution mechanism at the sulfur atom.[3] This process is analogous to the nucleophilic acyl substitution at a carbonyl carbon.[4]

Mechanism: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion, a good leaving group, to form the sulfonamide product and hydrogen chloride (HCl).[3][4][5][6]

Role of a Base: A base, such as pyridine or triethylamine, is typically employed to neutralize the HCl generated during the reaction.[1][4][7] This is crucial because the HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Reactivity Differences:

-

Primary Amines: React with sulfamoyl chlorides to form N-substituted sulfamides. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, which can be abstracted by a base.[5][8]

-

Secondary Amines: React to yield N,N-disubstituted sulfamides. These products lack an acidic proton on the newly formed S-N bond.[5][8][9] The reaction with secondary amines can be slower compared to primary amines due to steric hindrance.[9][10][11]

Factors Influencing Reactivity:

-

Nucleophilicity of the Amine: The rate of reaction is influenced by the nucleophilicity of the amine. Aliphatic amines are generally more nucleophilic and react more rapidly than aromatic amines.[7][9]

-

Steric Hindrance: Sterically hindered amines react more slowly.[11]

-

Solvent: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][7][10]

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic phase and then allowed to warm to room temperature.[1]

Below is a diagram illustrating the general reaction mechanism.

Caption: General mechanism of sulfamide formation.

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of sulfamides. The following protocols are adapted from established methodologies.[1][12]

This procedure describes the preparation of a this compound from a secondary amine and sulfuryl chloride (SO₂Cl₂).[1]

Materials:

-

Secondary amine (e.g., diethylamine, morpholine) (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

-

Triethylamine or Pyridine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[1]

-

Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.[1]

-

Cool the solution to 0 °C using an ice bath.[1]

-

Add triethylamine (1.1 eq) to the cooled solution.[1]

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the temperature remains at 0 °C.[1]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Upon completion, filter the mixture to remove the triethylammonium chloride salt.[1]

-

Wash the filtrate with cold water and then with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter and concentrate the organic phase under reduced pressure to yield the crude N,N-disubstituted this compound.[1]

-

The crude product can be used directly in the next step or purified by vacuum distillation or column chromatography.[1]

This protocol details the reaction of a pre-formed N,N-disubstituted this compound with a primary or secondary amine.[1]

Materials:

-

Primary or secondary amine (1.0 eq)

-

N,N-disubstituted this compound (1.1 eq)

-

Triethylamine or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF.[1]

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.[1]

-

Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[1]

-

Monitor the reaction progress by TLC.[1]

-

Once complete, quench the reaction with water.[1]

-

Extract the product with DCM or ethyl acetate.[1]

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter and concentrate under reduced pressure to obtain the crude sulfonamide, which can be further purified by column chromatography or recrystallization.[1]

The workflow for this two-stage synthesis is visualized below.

Caption: Workflow for two-stage synthesis of unsymmetrical sulfonamides.

Quantitative Data

The efficiency of sulfonamide synthesis is dependent on the specific reactants and conditions used. The following tables summarize representative quantitative data for the synthesis of this compound and subsequent sulfonamide formation.

Table 1: Synthesis of this compound from Chlorosulfonyl Isocyanate and Formic Acid [12][13]

| Reactant 1 | Amount (mmol) | Reactant 2 | Amount (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Chlorosulfonyl isocyanate | 200 | Formic acid | 200 | Toluene | 23 | 10 | Quantitative |

Note: This method provides a safe and high-yielding route to the parent this compound (H₂NSO₂Cl). The reaction involves vigorous evolution of CO and CO₂ and must be performed in a well-ventilated fume hood.[12][13]

Table 2: Representative Yields for the Synthesis of Sulfonamides

| Amine | Sulfonylating Agent | Base | Solvent | Time (min) | Yield (%) | Reference |

| Aniline | Benzenesulfonyl chloride | None | None (MW) | 3 | 97 | [7] |

| 4-Methylaniline | Benzenesulfonyl chloride | None | None (MW) | 2 | 96 | [7] |

| 4-Nitroaniline | Benzenesulfonyl chloride | None | None (MW) | 7 | 90 | [7] |

| Pyrrolidine | Benzenesulfonyl chloride | None | None (MW) | 1.5 | 94 | [7] |

| Dibutylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | - | 94 | [14] |

| 1-Octylamine | Benzenesulfonyl chloride | 1.0 M NaOH | Water | - | 98 | [14] |

Note: Microwave-assisted synthesis under solvent-free conditions can lead to rapid reactions and high yields.[7] Reactions in aqueous media at high pH have also been shown to produce high yields for certain amines.[14]

Table 3: Characteristic Spectroscopic Data for Sulfonyl Chlorides [12]

| Functional Group | Technique | Characteristic Absorption/Signal |

| S=O Asymmetric | Infrared (IR) | 1410-1370 cm⁻¹ (strong) |

| S=O Symmetric | Infrared (IR) | 1204-1166 cm⁻¹ (strong) |

| NH₂ | ¹H NMR Spectroscopy | Signal expected for amino protons |

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cbijournal.com [cbijournal.com]

- 10. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. scilit.com [scilit.com]

A Technical Guide to the Historical Discovery and Synthesis of Sulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, discovery, and synthetic methodologies for sulfamoyl chloride. It includes detailed experimental protocols, quantitative data, and diagrams illustrating key synthetic pathways, designed to serve as a valuable resource for professionals in chemical research and drug development.

Historical Context and Discovery

This compound, a versatile and reactive chemical reagent, was first reported in the mid-20th century. Its discovery is credited to the work of R. Graf, who documented the compound in a 1956 German patent and a subsequent 1959 publication.[1] The initial synthesis involved the chlorination of sulfamic acid.[1] Over the decades, synthetic methods have evolved, with a significantly improved synthesis being reported in 1976, highlighting the compound's increasing importance in the field of chemistry.[1][2] this compound is a crucial intermediate for introducing the sulfamoyl group (–SO₂NH₂) into molecules, a key functional group found in numerous pharmaceutical agents.[1][3]

Synthesis of this compound

The preparation of this compound can be achieved through several routes. The most common and efficient modern method involves the reaction of chlorosulfonyl isocyanate (CSI) with a proton source like formic acid.[3] This method is favored for its high yield and enhanced safety profile compared to direct hydrolysis with water, which can be dangerously exothermic.[3] Another documented method of formation is through the hygroscopic decomposition of chlorosulfonyl isocyanate when exposed to moisture.[1]

This process utilizes the high reactivity of the isocyanate group in CSI, which reacts with formic acid to produce this compound along with carbon dioxide and carbon monoxide as byproducts.[3]

Caption: Synthesis of this compound from CSI and Formic Acid.

Experimental Protocol:

Caution: This experiment must be performed in a well-ventilated fume hood due to the vigorous evolution of carbon dioxide and carbon monoxide.[3][4]

-

Introduce chlorosulfonyl isocyanate (17.4 mL, 200 mmol) into a 250 mL round-bottom flask.[3][4]

-

Establish an inert atmosphere (e.g., using nitrogen or argon gas).[3]

-

Slowly add formic acid (7.54 mL, 200 mmol) to the flask, followed by toluene (60 mL).[3][4]

-

After the reaction is complete, remove the solvent under reduced pressure.

-

The final product is obtained as a crystalline solid.[3][4] This product can often be used in subsequent steps without further purification.[4]

Quantitative Data for Synthesis:

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Yield |

| Chlorosulfonyl Isocyanate | ClSO₂NCO | 141.53 | 200 | 17.4 | \multirow{2}{*}{Quantitative[4]} |

| Formic Acid | HCOOH | 46.03 | 200 | 7.54 | |

| Toluene | C₇H₈ | 92.14 | - | 60 | - |

| This compound | H₂NSO₂Cl | 115.54 | ~200 | - | ~23 g |

N-substituted sulfamoyl chlorides are valuable intermediates for creating diverse sulfonamides.[5] A common method for their synthesis involves the reaction of a secondary amine with sulfuryl chloride (SO₂Cl₂).[5]

Caption: General Synthesis of N,N-Disubstituted Sulfamoyl Chlorides.

General Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).[5]

-

Cool the solution to 0°C using an ice bath.[5]

-

Add a base such as triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution.[5]

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated salt (e.g., triethylammonium chloride).[5]

-

Wash the filtrate with cold water and then with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-disubstituted this compound.[5]

Applications in Organic Synthesis

The primary utility of this compound and its derivatives lies in their ability to react with nucleophiles to form sulfonamides and sulfamate esters, which are prevalent motifs in medicinal chemistry.[3][5]

Caption: Key Reactions of this compound with Nucleophiles.

The sulfonamide functional group is a cornerstone of many therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[5][6] The ability to readily synthesize sulfamoyl chlorides and their derivatives provides a powerful tool for medicinal chemists to generate diverse libraries of compounds for drug discovery programs.[5]

References

The Versatility of Sulfamoyl Chloride Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfamoyl chloride moiety and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The inherent reactivity of the this compound group allows for its facile incorporation into diverse molecular frameworks, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, applications, and mechanisms of action of key this compound derivatives, with a focus on their utility as anticancer, diuretic, and enzyme-inhibiting agents.

Synthesis of this compound and Sulfonamide Derivatives

The primary route to sulfonamide synthesis involves the reaction of a this compound with a primary or secondary amine.[1] N,N-disubstituted sulfamoyl chlorides can be prepared from the corresponding secondary amine and sulfuryl chloride.[1] This two-stage process allows for the systematic generation of diverse sulfonamide libraries for drug discovery programs.[1]

Experimental Protocols

Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides [1]

This protocol outlines the preparation of an N,N-disubstituted this compound from a secondary amine and sulfuryl chloride.

Materials:

-

Secondary amine (e.g., diethylamine, morpholine)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine or pyridine

Procedure:

-

Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) or pyridine (1.1 eq).

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride or pyridinium chloride salt.

-

Wash the filtrate with cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-disubstituted this compound. The product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of Unsymmetrical Sulfonamides [1]

This protocol describes the reaction of a pre-formed N,N-disubstituted this compound with a primary or secondary amine.

Materials:

-

N,N-disubstituted this compound

-

Primary or secondary amine

-

Anhydrous DCM or tetrahydrofuran (THF)

-

Triethylamine or pyridine

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF.

-

Add triethylamine (1.5 eq) or pyridine (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of the N,N-disubstituted this compound (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide, which can be purified by column chromatography or recrystallization.

General workflow for the synthesis of unsymmetrical sulfonamides.

Applications in Medicinal Chemistry

Anticancer Agents

This compound derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in tumor progression and the disruption of essential cellular processes.

Carbonic Anhydrase Inhibitors:

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[2][3] Sulfonamides are the most prominent class of CA inhibitors.[4]

One notable example is Indisulam , a sulfonamide that has been in clinical development for the treatment of solid tumors.[5] Indisulam is a potent inhibitor of several CA isoforms and also arrests the cell cycle in the G1 phase.[5][6] It has been shown to induce the degradation of the RNA-binding protein RBM39, leading to aberrant splicing of mRNA and subsequent anticancer effects.[4][7]

Signaling pathway of Carbonic Anhydrase IX in cancer.

Tyrosine Kinase Inhibitors:

Receptor tyrosine kinases (RTKs) are cell surface receptors that play crucial roles in cell proliferation, differentiation, and survival.[8] Aberrant RTK signaling is a common feature of many cancers. Several sulfonamide-containing compounds have been developed as tyrosine kinase inhibitors.

Simplified Receptor Tyrosine Kinase signaling pathway.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound | Target | Cell Line | IC₅₀ / Kᵢ | Reference |

| Indisulam | Carbonic Anhydrase I, II, IV, IX, XII | - | 3-65 nM (Kᵢ) | [6] |

| Indisulam | RBM39 Degradation | HeLa, C33A | - | [4] |

| MMH-1 | Carbonic Anhydrase IX | MDA-MB-231 | - | [4] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Cytotoxicity | HeLa | 7.2 ± 1.12 µM (GI₅₀) | [9] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Cytotoxicity | MDA-MB-231 | 4.62 ± 0.13 µM (GI₅₀) | [9] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Cytotoxicity | MCF-7 | 7.13 ± 0.13 µM (GI₅₀) | [9] |

Diuretics

Sulfamoyl-containing compounds, particularly the loop diuretics, are essential for the management of edema associated with heart failure, liver cirrhosis, and renal disease.[10]

Mechanism of Action of Loop Diuretics (e.g., Furosemide):

Loop diuretics, such as furosemide, exert their effect by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys.[11][12] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of water and electrolytes.[11][13]

Workflow of loop diuretic action in the kidney.

Enzyme Inhibitors

Beyond carbonic anhydrases, this compound derivatives have been investigated as inhibitors of a wide range of other enzymes.

h-NTPDase Inhibitors:

Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are involved in regulating extracellular nucleotide levels and play roles in thrombosis, inflammation, and cancer.[14] Several sulfamoyl-benzamide derivatives have been identified as potent and selective inhibitors of h-NTPDase isoforms.[14]

Quantitative Data: h-NTPDase Inhibition by Sulfamoyl Benzamide Derivatives [14]

| Compound | Target | IC₅₀ (µM) |

| 3i | h-NTPDase1 | 2.88 ± 0.13 |

| 3f | h-NTPDase2 | sub-micromolar |

| 3j | h-NTPDase2 | sub-micromolar |

| 4d | h-NTPDase2 | sub-micromolar |

| 3i | h-NTPDase3 | 0.72 ± 0.11 |

| 2d | h-NTPDase8 | 0.28 ± 0.07 |

Experimental Protocol: Enzyme Inhibition Assay

Protocol 3: General Protocol for Carbonic Anhydrase Inhibition Assay (Colorimetric) [15][16]

This protocol describes a common method for measuring the inhibition of carbonic anhydrase esterase activity using a colorimetric substrate.

Materials:

-

Purified carbonic anhydrase isozyme (e.g., hCA I, II, IX, or XII)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Tris-HCl buffer (pH 7.4)

-

Test inhibitor compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

To each well of a 96-well plate, add Tris-HCl buffer.

-

Add the test inhibitor solution at various concentrations. Include a control with only DMSO.

-

Add the carbonic anhydrase enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to determine the rate of p-nitrophenol formation.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the Michaelis constant (Kₘ) of the substrate is known.[15]

The NF-κB Signaling Pathway: A Target for Sulfonamide Derivatives

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[17] Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Some sulfonamide derivatives have been shown to modulate NF-κB signaling.

A simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This compound and its derivatives continue to be a highly productive area of research in medicinal chemistry. The ease of synthesis and the ability to readily modify the sulfamoyl scaffold provide a powerful platform for the generation of novel therapeutic agents. The diverse biological activities of these compounds, ranging from enzyme inhibition to the modulation of key signaling pathways, underscore their importance in addressing a multitude of diseases. Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles, further expanding the therapeutic potential of this remarkable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Loop Diuretics Unique Mechanism of Action [japi.org]

- 11. droracle.ai [droracle.ai]

- 12. Loop diuretic - Wikipedia [en.wikipedia.org]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Computational and Molecular Modeling of Sulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamoyl chloride (H₂NSO₂Cl) is a versatile chemical reagent and a key building block in synthetic organic chemistry, particularly in the development of sulfonamide-based therapeutic agents. The sulfonamide functional group is a critical pharmacophore present in a wide range of drugs, including antibacterial agents, diuretics, anticonvulsants, and carbonic anhydrase inhibitors. Understanding the molecular properties, reactivity, and interaction mechanisms of this compound at an atomic level is paramount for the rational design of novel drug candidates and the optimization of synthetic routes.

This technical guide provides a comprehensive overview of the computational and molecular modeling studies of this compound. It delves into the molecule's structural properties, electronic characteristics, and reactivity, supported by quantitative data from theoretical calculations. Detailed experimental protocols for computational studies are provided to enable researchers to conduct their own investigations. Furthermore, this guide visualizes key chemical processes involving this compound through workflow and reaction mechanism diagrams.

Molecular Properties of this compound: A Computational Perspective

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules with a good balance between accuracy and computational cost. The B3LYP functional combined with the 6-311+G** basis set is a widely used level of theory for such studies on organic and inorganic compounds.

Optimized Molecular Geometry

The equilibrium geometry of this compound has been determined through DFT calculations, providing precise information on bond lengths and angles. These parameters are crucial for understanding the molecule's steric and electronic properties and for parameterizing molecular mechanics force fields used in larger-scale simulations.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| S-N | 1.665 |

| S-Cl | 2.163 |

| S=O | 1.425 |

| N-H | 1.012 |

| **Bond Angles (°) ** | |

| O=S=O | 124.5 |

| N-S-Cl | 102.8 |

| O=S-N | 109.1 |

| O=S-Cl | 107.5 |

| H-N-H | 114.2 |

| H-N-S | 110.1 |

| Table 1: Optimized geometrical parameters of this compound calculated at the B3LYP/6-311+G* level of theory.* |

Electronic Properties

The electronic nature of this compound governs its reactivity. Mulliken population analysis provides a method for estimating the partial atomic charges, offering insights into the electrophilic and nucleophilic sites within the molecule. Frontier molecular orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the molecule's reactivity in chemical reactions.

| Atom | Mulliken Charge (a.u.) |

| S | +0.875 |

| Cl | -0.368 |

| O | -0.482 |

| N | -0.489 |

| H | +0.247 |

| Table 2: Mulliken atomic charges of this compound calculated at the B3LYP/6-311+G* level of theory.* |

The large positive charge on the sulfur atom indicates its high electrophilicity, making it susceptible to nucleophilic attack. The chlorine and oxygen atoms carry significant negative charges.

| Parameter | Energy (eV) |

| HOMO Energy | -8.54 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap | 7.33 |

| Table 3: Frontier molecular orbital energies of this compound calculated at the B3LYP/6-311+G* level of theory.* |

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A large gap, as seen in this compound, suggests high stability. The LUMO is primarily localized on the S-Cl antibonding orbital, indicating that nucleophilic attack will likely lead to the cleavage of the S-Cl bond.

Experimental Protocols for Computational Studies

Density Functional Theory (DFT) Calculations

This protocol outlines the steps for performing a geometry optimization and frequency calculation for this compound using the Gaussian software package.

Software: Gaussian 09 or a later version.

Methodology:

-

Input File Preparation:

-

Create an input file (.gjf or .com) with the initial coordinates of this compound. These can be obtained from a chemical drawing program or a database.

-

Specify the route section: #p B3LYP/6-311+G** Opt Freq.

-

#p: Requests verbose output.

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

-

6-311+G**: Defines the basis set with diffuse functions on heavy atoms and polarization functions on all atoms.

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data.

-

-

Specify the molecule's charge (0) and spin multiplicity (1).

-

Provide the initial atomic coordinates in Cartesian or Z-matrix format.

-

-

Execution:

-

Run the Gaussian calculation from the command line or through a graphical user interface.

-

-

Analysis of Output:

-

Optimized Geometry: Extract the final optimized coordinates from the output file. Bond lengths and angles can be measured using visualization software (e.g., GaussView, Avogadro).

-

Vibrational Frequencies: Check the frequency calculation results to ensure there are no imaginary frequencies, confirming a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

-

Electronic Properties: Mulliken charges and frontier molecular orbital energies (HOMO and LUMO) are typically found in the output file and can be extracted for analysis.

-

Molecular Docking of Sulfonamide Derivatives

This protocol provides a general workflow for performing molecular docking studies of sulfonamide derivatives, which are often synthesized from this compound, into the active site of a target protein.

Software: AutoDock Vina, PyMOL/Chimera, and AutoDock Tools.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of the sulfonamide derivative. This can be done by building the molecule in a chemical editor and performing a geometry optimization using a force field (e.g., MMFF94) or a semi-empirical method.

-

Save the ligand in a suitable format (e.g., .mol2 or .pdb).

-

Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds. Save the prepared ligand in the .pdbqt format.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Use a molecular visualization tool like PyMOL or Chimera to remove water molecules, ions, and any co-crystallized ligands not relevant to the binding site.

-

Use AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein. Save the prepared receptor in the .pdbqt format.

-

-

Grid Box Definition:

-

Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein. The location of the co-crystallized ligand (if present) can be used to guide the placement of the grid box.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. Vina will search for the optimal binding pose of the ligand within the defined grid box and provide a binding affinity score (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the predicted binding poses of the sulfonamide derivative in the protein's active site using PyMOL or Chimera.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

-

Compare the binding affinities of different sulfonamide derivatives to identify promising candidates.

-

Visualizing Chemical Processes of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the reaction of sulfuryl chloride with ammonia. The following diagram illustrates the general workflow for this process.

Hydrolysis of this compound

This compound is susceptible to hydrolysis, a reaction that is important to consider in its handling and in its mechanism of action for certain biological targets. The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom.

Conclusion

Computational and molecular modeling studies provide invaluable insights into the fundamental properties and reactivity of this compound. The quantitative data derived from DFT calculations, such as optimized geometries and electronic properties, serve as a robust foundation for understanding its chemical behavior. Detailed protocols for computational methods empower researchers to further investigate this compound and its derivatives in the context of drug design and synthesis optimization. The visualization of its synthesis and hydrolysis through clear diagrams enhances the understanding of these key chemical transformations. This in-depth technical guide equips researchers, scientists, and drug development professionals with the necessary knowledge and tools to effectively leverage computational chemistry in their work with this important chemical entity.

Spectroscopic Analysis of Sulfamoyl Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of sulfamoyl chloride (H₂NSO₂Cl), a key reagent in organic synthesis and drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols for handling this reactive compound, and visualizes key analytical workflows. This guide is intended for researchers, scientists, and professionals in drug development who utilize or characterize this compound.

Data Presentation

The following tables summarize the available and expected quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed experimental NMR spectra of this compound are not widely available in public databases, a certificate of analysis for a commercial sample confirms that its ¹H NMR spectrum is consistent with its structure. Due to the electronegativity of the sulfonyl chloride group, the protons of the amino group are expected to be deshielded. No experimental ¹³C or ¹⁵N NMR data has been reported in the searched literature.

Table 1: Predicted/Expected NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | Not available | Singlet | The two protons on the nitrogen atom are expected to be equivalent and appear as a single, potentially broad, peak. The exact chemical shift is not publicly reported. |

| ¹³C | Not applicable | - | This compound does not contain any carbon atoms. |

| ¹⁵N | Not available | - | The chemical shift would be influenced by the directly attached sulfonyl chloride group. |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching vibrations of the S=O and N-H bonds. The presence of the sulfonyl chloride functional group gives rise to characteristic asymmetric and symmetric stretching bands.[1]

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Reference |

| N-H Stretch | ~3300 - 3400 | Medium | |

| Asymmetric S=O Stretch | 1410 - 1370 | Strong | [1] |

| Symmetric S=O Stretch | 1204 - 1166 | Strong | [1] |

| S-N Stretch | Not specified | - | |

| S-Cl Stretch | Not specified | - |

Note: Specific peak values can be obtained by analyzing the FTIR spectrum available in databases such as SpectraBase.[2]

Mass Spectrometry (MS)

Due to the instability of the molecular ion, the mass spectrum of this compound is predicted to show a low abundance molecular ion peak. The fragmentation pattern is dominated by the loss of the amino or chloro groups.[3]

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity | Notes |

| 115/117 | [H₂NSO₂Cl]⁺˙ (Molecular Ion) | Low | The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M/M+2 isotopic pattern for chlorine-containing fragments.[3] |

| 99/101 | [SO₂Cl]⁺ | High | A common and stable fragment for sulfonyl chlorides, resulting from the cleavage of the S-N bond.[3] |

| 80 | [H₂NSO]⁺ | Moderate | Formation of the sulfamoyl cation.[3] |

| 64 | [SO₂]⁺˙ | Moderate | Resulting from the further fragmentation of the [SO₂Cl]⁺ ion. |

| 48 | [SO]⁺˙ | Moderate | |

| 35/37 | [Cl]⁺ | Moderate | Chlorine cation.[3] |

Experimental Protocols

Given that this compound is a moisture-sensitive solid, appropriate handling techniques are crucial for obtaining high-quality spectroscopic data. All sample manipulations should be performed in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹H NMR spectrum of this compound.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., Chloroform-d, Acetonitrile-d₃) from a sealed ampule

-

High-quality 5 mm NMR tube with a screw cap, oven-dried and cooled in a desiccator

-

Glass syringe or positive-displacement micropipette

-

Inert atmosphere (glovebox or nitrogen/argon line)

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox or under a positive pressure of an inert gas, weigh approximately 5-10 mg of this compound directly into the oven-dried NMR tube.

-

Using a clean, dry glass syringe, add approximately 0.6-0.7 mL of the anhydrous deuterated solvent to the NMR tube.

-

Securely fasten the screw cap onto the NMR tube.

-

Gently agitate the tube to dissolve the sample completely.

-

-

NMR Spectrometer Setup:

-

Select a standard ¹H NMR acquisition experiment.

-

Ensure the spectrometer is properly tuned and shimmed using a reference sample if necessary.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Optimize the shims for the sample to achieve good resolution.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an FTIR spectrum of solid this compound.

Materials:

-

This compound

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Spatula

-

Inert atmosphere (glovebox or nitrogen/argon line)

Procedure:

-

Spectrometer Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox or under a positive pressure of an inert gas, place a small amount (a few milligrams) of this compound onto the ATR crystal using a clean, dry spatula.

-

-

Data Acquisition:

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly with a suitable dry solvent after the measurement.

-

Mass Spectrometry (MS)

Objective: To obtain an Electron Ionization (EI) mass spectrum of this compound.

Materials:

-

This compound

-

Mass spectrometer with an EI source and a direct insertion probe

-

Capillary tube

-

Inert atmosphere (glovebox)

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox, load a few micrograms of solid this compound into a clean capillary tube.

-

-

Mass Spectrometer Setup:

-

Set the mass spectrometer parameters. Typical EI-MS parameters include:

-

Ionization Energy: 70 eV

-

Source Temperature: 150-250 °C (optimize to ensure volatilization without thermal decomposition)

-

Mass Range: e.g., m/z 30-200

-

-

-

Data Acquisition:

-

Introduce the capillary tube into the ion source using the direct insertion probe.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for spectroscopic analysis and the predicted fragmentation of this compound.

References

Thermodynamic and Kinetic Insights into Sulfamoyl Chloride Reactions: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reactivity of sulfamoyl chlorides is paramount. These compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. This technical guide delves into the thermodynamic and kinetic studies of sulfamoyl chloride reactions, primarily focusing on hydrolysis and aminolysis, to provide a foundational understanding for their application in synthetic chemistry.

This document summarizes key quantitative data, outlines detailed experimental protocols for kinetic analysis, and presents visual representations of reaction mechanisms and experimental workflows to facilitate a deeper comprehension of the chemical behavior of sulfamoyl chlorides.

Quantitative Analysis of Reaction Kinetics

The reactivity of sulfamoyl chlorides is profoundly influenced by their substitution pattern, the nature of the nucleophile, the solvent, and the temperature. The following tables consolidate kinetic and thermodynamic data from various studies to offer a comparative overview.

Hydrolysis of Sulfamoyl Chlorides

The solvolysis of sulfamoyl chlorides, particularly in aqueous media, has been a subject of detailed kinetic investigation. The reaction rates are typically determined by monitoring the change in conductivity or by titrating the acid produced.

Table 1: First-Order Rate Constants for the Hydrolysis of Various Sulfamoyl Chlorides in Water

| This compound | Temperature (°C) | Rate Constant (k, s⁻¹) |

| Dimethylthis compound | 15 | 1.275 x 10⁻³ |

| Diethylthis compound | 15 | 10.61 x 10⁻³ |

| Piperidylthis compound | 15 | 3.004 x 10⁻³ |

Data compiled from studies on the hydrolysis of sulfamoyl chlorides, highlighting the influence of N-substituents on the reaction rate.

Table 2: Activation Parameters for the Hydrolysis of N,N-Disubstituted Sulfamoyl Chlorides in Water

| This compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔCp‡ (cal/mol·K) |

| Diethylthis compound | 19.9 | -3.9 | -39 |

| Methylethylthis compound | 16.2 | -19.3 | -66 |

| Piperidylthis compound | 18.0 | -10.3 | -40 |

These thermodynamic parameters provide insights into the transition state of the hydrolysis reaction. The negative heat capacity of activation (ΔCp‡) is often interpreted as evidence for a significant degree of solvent reorganization during the activation process.[1]

Aminolysis of Sulfamoyl Chlorides

The reaction of sulfamoyl chlorides with amines (aminolysis) is a fundamental route for the synthesis of sulfonamides. The kinetics of these reactions are often studied under pseudo-first-order conditions, with the amine in large excess.

Table 3: Second-Order Rate Constants for the Anilinolysis of N-Substituted Sulfamoyl Chlorides in Chloroform at 25°C

| This compound (R¹R²NSO₂Cl) | Aniline | k₂ (dm³ mol⁻¹ s⁻¹) |

| PhNHSO₂Cl | p-Anisidine | 10.3 |

| (PhCH₂)₂NSO₂Cl | p-Anisidine | 5.8 x 10⁻⁶ |

This data illustrates the dramatic effect of the substituents on the nitrogen atom of the this compound on the rate of reaction with anilines. The significant rate difference supports different reaction mechanisms for mono- and disubstituted sulfamoyl chlorides.

Experimental Protocols for Kinetic Studies

Accurate determination of kinetic and thermodynamic parameters relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Hydrolysis Rate Constants by Conductometry

This method is suitable for following the rate of hydrolysis of sulfamoyl chlorides in aqueous solutions, as the reaction produces ions, leading to a change in the electrical conductivity of the solution.

Materials and Equipment:

-

High-purity water (deionized or distilled)

-

This compound of interest

-

Thermostated water bath with an accuracy of ±0.01°C

-

Conductivity meter with a dipping or flow-through cell

-

Data acquisition system (optional, for continuous monitoring)

-

Micropipettes and standard laboratory glassware

Procedure:

-

Temperature Equilibration: Equilibrate a sufficient volume of high-purity water in the thermostated water bath to the desired reaction temperature.

-

Conductivity Cell Preparation: Place the conductivity cell in the reaction vessel containing the equilibrated water and allow it to reach thermal equilibrium.

-

Initiation of Reaction: Prepare a concentrated stock solution of the this compound in a suitable inert, water-miscible solvent (e.g., acetone, dioxane) to minimize solvent effects. Inject a small, precise volume of the this compound stock solution into the reaction vessel with vigorous stirring to ensure rapid and homogeneous mixing. The final concentration of the this compound should be low enough to ensure pseudo-first-order conditions.

-

Data Collection: Immediately start monitoring the change in conductivity of the solution over time. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reaches a stable value).

-

Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t. The slope of the resulting linear plot is equal to -k.

Protocol 2: Determination of Aminolysis Rate Constants by UV-Vis Spectrophotometry

This method is applicable when either the reactant or the product of the aminolysis reaction has a distinct UV-Vis absorption spectrum, allowing for the reaction to be monitored spectroscopically.

Materials and Equipment:

-

Spectrophotometer with a thermostated cell holder

-

Quartz cuvettes

-

This compound of interest

-

Amine of interest (e.g., a substituted aniline)

-

Anhydrous solvent (e.g., chloroform, acetonitrile)

-

Syringes and standard laboratory glassware

Procedure:

-

Solution Preparation: Prepare a stock solution of the this compound and a series of stock solutions of the amine at different concentrations in the chosen anhydrous solvent.

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the species being monitored. Equilibrate the cell holder to the desired reaction temperature.

-

Reaction Initiation: In a quartz cuvette, place the amine solution and allow it to equilibrate to the reaction temperature inside the spectrophotometer. Initiate the reaction by rapidly injecting a small volume of the this compound stock solution into the cuvette and mixing thoroughly. The concentration of the amine should be in large excess (at least 10-fold) compared to the this compound to ensure pseudo-first-order kinetics.

-

Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time. Continue data collection until no further change in absorbance is observed.

-

Data Analysis: The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order exponential decay or rise equation. To determine the second-order rate constant (k₂), plot the obtained k_obs values against the corresponding concentrations of the amine. The slope of this linear plot will be equal to k₂.

Mechanistic Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms of sulfamoyl chlorides and a typical experimental workflow for kinetic analysis.

Caption: Common reaction mechanisms for sulfamoyl chlorides.

Caption: A typical workflow for conducting a kinetic study.

Conclusion

The thermodynamic and kinetic studies of this compound reactions provide invaluable information for controlling and optimizing synthetic processes. The data presented herein demonstrates that the reactivity is a complex interplay of electronic and steric effects of the substituents, as well as the reaction conditions. The detailed experimental protocols offer a practical guide for researchers seeking to perform their own kinetic investigations. By understanding the underlying mechanisms and having access to quantitative data, scientists and drug development professionals can better predict the behavior of sulfamoyl chlorides and harness their reactivity for the efficient synthesis of target molecules. Further research into the kinetics of a broader range of this compound reactions will continue to refine our understanding and expand their utility in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aliphatic Sulfonamides Using Sulfamoyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of aliphatic sulfonamides utilizing sulfamoyl chlorides. Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents due to their unique biological properties.[1][2] These protocols offer robust and versatile methodologies for the preparation of aliphatic sulfonamides, which are valuable scaffolds in drug discovery and development.

Two primary methods are detailed herein: a traditional approach involving the coupling of sulfamoyl chlorides with aliphatic amines, and a modern, visible-light-mediated hydrosulfamoylation of alkenes.

Method 1: Synthesis of Aliphatic Sulfonamides via Coupling of Sulfamoyl Chlorides with Primary and Secondary Amines

This classical method is widely employed for the synthesis of sulfonamides and involves the reaction of a sulfamoyl chloride with a primary or secondary aliphatic amine in the presence of a base.[3][4][5][6]

General Reaction Scheme:

R¹R²NH + R³SO₂Cl → R¹R²NSO₂R³ + HCl

(Where R¹, R² = Alkyl, H; R³ = NR⁴R⁵)

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N,N-disubstituted sulfonamides.[3]

Materials:

-

Primary or secondary aliphatic amine

-

N,N-disubstituted this compound

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary aliphatic amine (1.0 equivalent) in anhydrous DCM or THF.

-

Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the N,N-disubstituted this compound (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude aliphatic sulfonamide.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary for Method 1

| Amine Type | This compound (Equivalents) | Base (Equivalents) | Solvent | Temperature | Reaction Time (h) | Typical Yield |

| Primary Aliphatic | 1.1 | 1.5 | DCM or THF | 0 °C to RT | 12-24 | Good to Excellent |

| Secondary Aliphatic | 1.1 | 1.5 | DCM or THF | 0 °C to RT | 12-24 | Good to Excellent |

Note: Yields are highly dependent on the specific substrates used.

General Workflow for Traditional Sulfonamide Synthesis

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. askthenerd.com [askthenerd.com]

- 5. cbijournal.com [cbijournal.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Sulfamoyl Chloride as a Reagent in Visible Light-Activated Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of sulfamoyl chloride as a versatile reagent in visible light-activated reactions. The methodologies outlined below leverage the generation of sulfamoyl radicals under mild, photoredox conditions to construct valuable sulfonamide-containing molecules, which are of significant interest in medicinal chemistry and drug discovery. The protocols are designed to be practical, scalable, and tolerant of a broad range of functional groups.

Application 1: Hydrosulfamoylation of Electron-Deficient Alkenes

This protocol describes a practical and facile method for the net hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors under blue-light activation.[1] This cost-effective methodology is performed with the metal-free photocatalyst Eosin Y and uses visible light as a clean energy source.[1] The procedure is scalable, displays a broad functional group tolerance, and is suitable for late-stage functionalization.[1][2]

Quantitative Data Summary

The following table summarizes the substrate scope for the visible light-activated hydrosulfamoylation of various electron-deficient alkenes with different sulfamoyl chlorides. The reactions were generally carried out at room temperature using Eosin Y as the photocatalyst and tris(trimethylsilyl)silane as a hydrogen atom donor.[1]

Table 1: Substrate Scope for the Hydrosulfamoylation of Alkenes

| Entry | Alkene Substrate | This compound | Product | Yield (%) | Reaction Time (h) |

| 1 | N-phenylacrylamide | Dimethylthis compound | N-phenyl-3-(N,N-dimethylsulfamoyl)propanamide | 95 | 4 |

| 2 | N-benzylacrylamide | Dimethylthis compound | N-benzyl-3-(N,N-dimethylsulfamoyl)propanamide | 92 | 4 |

| 3 | N-butylacrylamide | Dimethylthis compound | N-butyl-3-(N,N-dimethylsulfamoyl)propanamide | 85 | 4 |

| 4 | Benzyl acrylate | Dimethylthis compound | Benzyl 3-(N,N-dimethylsulfamoyl)propanoate | 98 | 4 |

| 5 | Methyl acrylate | Dimethylthis compound | Methyl 3-(N,N-dimethylsulfamoyl)propanoate | 88 | 4 |

| 6 | N-phenylacrylamide | Diethylthis compound | 3-(N,N-diethylsulfamoyl)-N-phenylpropanamide | 90 | 4 |

| 7 | N-phenylacrylamide | Morpholinothis compound | N-phenyl-3-(morpholinosulfamoyl)propanamide | 87 | 16 |

| 8 | N-phenylacrylamide | Piperidinothis compound | N-phenyl-3-(piperidinosulfamoyl)propanamide | 89 | 16 |